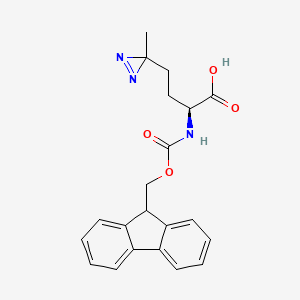
Fmoc-L-Photo-Methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Photo-Methionine is a diazirine-containing, Fmoc-protected methionine amino acid and multifunctional photo-crosslinker. This compound is primarily used in peptide synthesis and photoaffinity labeling, allowing for the study of cellular targets and protein-protein interactions upon UV light irradiation .
作用機序
Fmoc-L-Photo-Methionine, also known as (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid, is a diazirine-containing, Fmoc-protected methionine amino acid and multifunctional photo-crosslinker .
Target of Action
The primary targets of this compound are cellular targets and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .
Mode of Action
This compound interacts with its targets through a process known as photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), the compound forms a covalent bond with its targets . This interaction results in changes that can be used for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Biochemical Pathways
Given its role in photoaffinity labeling of cellular targets and protein-protein interactions, it can be inferred that the compound may influence various biochemical pathways depending on the specific targets it interacts with .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of a covalent bond with cellular targets and protein-protein interactions upon UV light irradiation . This allows for the labeling of these targets, which can be used for various research applications, including probing cellular mechanisms and understanding traditionally undruggable targets .
生化学分析
Biochemical Properties
Fmoc-L-Photo-Methionine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through photoaffinity labeling, where this compound forms a covalent bond with cellular targets and protein-protein interactions upon UV light irradiation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by allowing for the labeling of cellular targets and protein-protein interactions . This labeling can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form a covalent bond with cellular targets and protein-protein interactions upon UV light irradiation . This allows it to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Photo-Methionine involves the incorporation of a diazirine group into the methionine amino acid, followed by Fmoc protection. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions typically involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale peptide synthesis techniques, utilizing solid-phase peptide synthesis (SPPS) with Fmoc protection strategies .
化学反応の分析
Types of Reactions
Fmoc-L-Photo-Methionine undergoes various chemical reactions, including:
Photoaffinity Labeling: Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules.
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Common Reagents and Conditions
Photoaffinity Labeling: UV light (∼360 nm).
Fmoc Deprotection: 20% piperidine in DMF.
Major Products Formed
Photoaffinity Labeling: Covalent adducts with cellular targets and protein-protein interactions.
Fmoc Deprotection: Free amine.
科学的研究の応用
Fmoc-L-Photo-Methionine is widely used in scientific research, including:
Chemistry: Used in the synthesis of peptides and small-molecule probes.
Biology: Facilitates the study of protein-protein interactions and cellular mechanisms.
Medicine: Aids in drug discovery research by identifying and validating molecular targets.
Industry: Utilized in the development of photoreactors and other research tools.
類似化合物との比較
Similar Compounds
Uniqueness
Fmoc-L-Photo-Methionine is unique due to its diazirine group, which allows for photoaffinity labeling. This feature makes it particularly useful for studying protein-protein interactions and cellular mechanisms, setting it apart from other similar compounds .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMQUEIDJLPYHS-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














